molecular formula C6H10N2O B063954 7-Amino-5-azaspiro[2.4]heptan-4-one CAS No. 185421-97-0

7-Amino-5-azaspiro[2.4]heptan-4-one

Katalognummer B063954
CAS-Nummer: 185421-97-0
Molekulargewicht: 126.16 g/mol
InChI-Schlüssel: JUQKPJZQWJJXMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of 7-amino-5-azaspiro[2.4]heptan-4-one derivatives involves complex stereochemical considerations. Kimura et al. (1994) synthesized novel chiral quinolones containing the 7-amino-5-azaspiro[2.4]heptan-4-yl moiety, emphasizing the importance of stereochemical structure-activity relationships. These compounds were developed as antibacterial agents, with specific stereoisomers showing enhanced potency against both Gram-positive and Gram-negative bacteria (Kimura, Atarashi, Kawakami, Sato, & Hayakawa, 1994).

Molecular Structure Analysis

The absolute configurations of the compounds containing the 7-amino-5-azaspiro[2.4]heptan-4-one moiety were determined by X-ray crystallographic analysis, indicating the significance of the spirocyclic structure in determining the antibacterial activity of these molecules. This analysis supports the understanding of how molecular architecture influences biological activity, with specific stereochemistry being critical for efficacy.

Chemical Reactions and Properties

Chemical reactions involving 7-amino-5-azaspiro[2.4]heptan-4-one derivatives have been explored for the development of potent antibacterial drugs. Odagiri et al. (2013) designed and synthesized compounds with potent antibacterial activity against respiratory pathogens, highlighting the chemical versatility and therapeutic potential of this spirocyclic moiety (Odagiri, Inagaki, Sugimoto, Nagamochi, Miyauchi, Kuroyanagi, Kitamura, Komoriya, & Takahashi, 2013).

Wissenschaftliche Forschungsanwendungen

  • Antibacterial Agents : Kimura et al. (1994) synthesized chiral quinolones incorporating 7-Amino-5-azaspiro[2.4]heptan-4-one. These compounds showed potent activity against Gram-positive and Gram-negative bacteria, with one derivative (DU-6859a) demonstrating moderate lipophilicity and good pharmacokinetic profiles (Kimura et al., 1994).

  • Respiratory Pathogen Treatment : Odagiri et al. (2013) designed and synthesized derivatives of 7-Amino-5-azaspiro[2.4]heptan-4-one to treat respiratory tract infections. These compounds displayed potent in vitro and in vivo activity against various respiratory pathogens, including multidrug-resistant and quinolone-resistant strains (Odagiri et al., 2013).

  • JAK1 Inhibition : Chough et al. (2018) identified a compound based on 7-Amino-5-azaspiro[2.4]heptan-4-one as a selective inhibitor of JAK1, which is significant for therapeutic applications in immune-related diseases (Chough et al., 2018).

  • Amino Acid Synthesis for Drug Design : Radchenko et al. (2010) synthesized derivatives of 2-azaspiro[3.3]heptane, related to 7-Amino-5-azaspiro[2.4]heptan-4-one, for potential use in chemistry, biochemistry, and drug design (Radchenko et al., 2010).

  • Dopamine D3 Receptor Antagonists : Micheli et al. (2016) described a series of compounds including 7-Amino-5-azaspiro[2.4]heptan-4-one as potent and selective dopamine D3 receptor antagonists, potentially useful for treating disorders related to this receptor (Micheli et al., 2016).

  • Lipophilicity Reduction in Medicinal Chemistry : Degorce et al. (2019) analyzed azaspiro[3.3]heptanes, including compounds related to 7-Amino-5-azaspiro[2.4]heptan-4-one, in the context of medicinal chemistry, noting their ability to reduce lipophilicity in molecules (Degorce et al., 2019).

  • α-L-Fucosidase Inhibitors : Laroche et al. (2006) synthesized polyhydroxy 4-azaspiro[2.4]heptane derivatives as selective inhibitors of α-L-fucosidase, an enzyme significant in various biological processes (Laroche et al., 2006).

Zukünftige Richtungen

The future directions for “7-Amino-5-azaspiro[2.4]heptan-4-one” and related compounds could involve further exploration of their biological activity and potential applications in medicinal chemistry. For instance, the development of newer quinolones has been emphasized, with a focus on their broader antimicrobial activity, longer half-life, and excellent efficacy in treating various infections .

Eigenschaften

IUPAC Name

7-amino-5-azaspiro[2.4]heptan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c7-4-3-8-5(9)6(4)1-2-6/h4H,1-3,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQKPJZQWJJXMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C(CNC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Amino-5-azaspiro[2.4]heptan-4-one

Synthesis routes and methods

Procedure details

An autoclave was charged with 1.0 g of 1-(1-amino-1-cyanomethyl)-1-ethoxycarbonylcyclopropane, 0.4 ml of Raney nickel and 4.0 ml of ammonia-saturated ethanol, and the contents were stirred at 80° C. for 4 hours in an atmosphere of hydrogen under a pressure of 20 kg/cm2. After completion of the reaction, the catalyst was removed by filtration and the resulting filtrate was concentrated under a reduced pressure to obtain 692 mg (92%) of the title compound in the form of colorless crystals. The thus obtained product was recrystallized from ethyl acetate and diethyl ether and used as a sample for analyses.
Name
1-(1-amino-1-cyanomethyl)-1-ethoxycarbonylcyclopropane
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Amino-5-azaspiro[2.4]heptan-4-one
Reactant of Route 2
7-Amino-5-azaspiro[2.4]heptan-4-one
Reactant of Route 3
7-Amino-5-azaspiro[2.4]heptan-4-one
Reactant of Route 4
7-Amino-5-azaspiro[2.4]heptan-4-one
Reactant of Route 5
7-Amino-5-azaspiro[2.4]heptan-4-one
Reactant of Route 6
7-Amino-5-azaspiro[2.4]heptan-4-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.